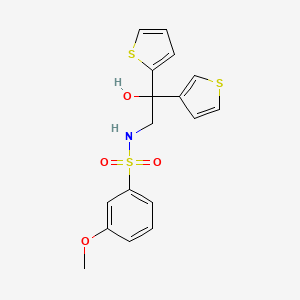

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a central ethyl backbone substituted with hydroxyl and dual thiophene rings (2-yl and 3-yl positions). The benzene sulfonamide moiety is further modified with a 3-methoxy group. However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S3/c1-22-14-4-2-5-15(10-14)25(20,21)18-12-17(19,13-7-9-23-11-13)16-6-3-8-24-16/h2-11,18-19H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJBUEBHFZTHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-methoxybenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues.

- Antimicrobial Activity : The thiophene rings may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µg/mL |

| Escherichia coli | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These results suggest the compound could serve as a potential candidate for treating infections caused by resistant strains.

Antitumor Activity

In vivo studies have shown promising antitumor effects. For instance, in a mouse model of melanoma, doses of 5 mg/kg resulted in significant tumor regression without observable toxicity. The mechanism appears to involve:

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in cancer cells.

- Inhibition of Tubulin Polymerization : This disrupts microtubule formation, essential for mitosis.

Case Studies

- Study on Antitumor Activity : A study published in Cancer Research highlighted that the compound inhibited tumor growth in xenograft models. Tumor volume was reduced by over 60% compared to control groups.

- Antibacterial Screening : A comprehensive screening against various bacterial strains revealed that the compound exhibited superior activity compared to traditional antibiotics like penicillin and ampicillin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Substituted Sulfonamides and Derivatives

The compound shares structural motifs with several thiophene-containing derivatives documented in pharmacopeial and synthetic literature:

Key Observations :

- Thiophene Positioning: The target compound’s dual thiophene substitution (2-yl and 3-yl) is rare compared to analogs with single thiophen-2-yl groups.

- Functional Groups : The hydroxyl group in the ethyl backbone could improve solubility via hydrogen bonding, contrasting with amine oxides or ether-linked substituents in analogs, which may prioritize membrane permeability .

- Sulfonamide vs. Sulfonate Esters : Unlike sulfonate esters (e.g., entry e in ), the sulfonamide group in the target compound is more likely to participate in hydrogen bonding or act as a zinc-binding motif in enzyme active sites .

Methoxy-Substituted Sulfonamides

Methoxy groups are common in bioactive molecules for tuning electron density and metabolic stability. Examples include:

- Metsulfuron methyl ester : A triazinyl sulfonamide herbicide with a 4-methoxy group, highlighting the role of methoxy in modulating reactivity and target affinity .

- Sodium 3-(N-Ethyl-3-methoxyanilino)-2-hydroxy-1-propanesulfonate: Used in biochemical research, this compound demonstrates how methoxy-aniline sulfonates can enhance aqueous solubility .

Comparison with Target Compound :

- The 3-methoxy group on the benzene ring in the target compound may reduce oxidative metabolism compared to non-methoxy analogs, extending half-life. However, its steric bulk could limit binding to flat active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.